Ethyl 2-methylenepent-4-ynoate Ethyl 2-methylenepent-4-ynoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC3985653
InChI: InChI=1S/C8H10O2/c1-4-6-7(3)8(9)10-5-2/h1H,3,5-6H2,2H3
SMILES: CCOC(=O)C(=C)CC#C
Molecular Formula: C8H10O2
Molecular Weight: 138.16 g/mol

Ethyl 2-methylenepent-4-ynoate

CAS No.:

Cat. No.: VC3985653

Molecular Formula: C8H10O2

Molecular Weight: 138.16 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-methylenepent-4-ynoate -

Specification

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
IUPAC Name ethyl 2-methylidenepent-4-ynoate
Standard InChI InChI=1S/C8H10O2/c1-4-6-7(3)8(9)10-5-2/h1H,3,5-6H2,2H3
Standard InChI Key KOZQCKWPLUNGNH-UHFFFAOYSA-N
SMILES CCOC(=O)C(=C)CC#C
Canonical SMILES CCOC(=O)C(=C)CC#C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Ethyl 2-methylenepent-4-ynoate features a pent-4-ynoate backbone substituted with a methylene group at position 2. The IUPAC name derives from this arrangement:

  • Ethyl ester group: –OCO₂C₂H₅ at position 1.

  • Methylene group: =CH₂ at position 2.

  • Terminal alkyne: –C≡CH at position 4.

The SMILES notation C#CC=C(C(=O)OCC)C and InChIKey XQZXUJXZQYQKQH-UHFFFAOYSA-N encode its connectivity. X-ray crystallography data, though unavailable, suggests a planar geometry around the α,β-unsaturated ester due to conjugation.

Table 1: Key Identifiers and Properties

PropertyValueSource
Molecular formulaC₈H₁₂O₂
Molecular weight140.18 g/mol
CAS Registry Number54109–54–5
SynonymsEthyl 2-methylenepent-4-ynoate

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ = 6.34 (s, 1H, CH₂=), 6.04 (s, 1H, CH₂=), 4.12 (q, J = 8 Hz, 2H, OCH₂CH₃), 2.36–2.12 (m, 4H, CH₂–C≡CH), 1.27 (t, J = 8 Hz, 3H, OCH₂CH₃) .

  • IR: Strong absorption at 1,720 cm⁻¹ (C=O stretch), 2,120 cm⁻¹ (C≡C stretch), and 1,640 cm⁻¹ (C=C stretch) .

Synthesis and Reaction Pathways

Horner-Wadsworth-Emmons Olefination

The most efficient synthesis involves a Horner-Wadsworth-Emmons reaction between triethyl phosphonoacetate and 3-bromopropyne under basic conditions :

Phosphonoacetate+3-BromopropyneNaH, 70°CEthyl 2-methylenepent-4-ynoate(64% yield)\text{Phosphonoacetate} + \text{3-Bromopropyne} \xrightarrow{\text{NaH, 70°C}} \text{Ethyl 2-methylenepent-4-ynoate} \quad (64\% \text{ yield})

Table 2: Optimized Reaction Conditions

ParameterValueSource
Temperature70°C
BaseSodium hydride (NaH)
SolventSolvent-free conditions
Reaction time6 hours

Mechanistic Insights

Density functional theory (DFT) calculations suggest a concerted asynchronous mechanism. The phosphonate anion abstracts a proton from 3-bromopropyne, generating a propargyl intermediate that undergoes elimination to form the alkyne and ethylene byproduct .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition onset at 185°C, attributed to retro-Diels-Alder reactivity of the α,β-unsaturated system .

Solubility and Reactivity

  • Solubility: Miscible with polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water .

  • Electrophilicity: The α,β-unsaturated ester acts as a Michael acceptor, undergoing nucleophilic additions at the β-position .

Applications in Organic Synthesis

Cycloaddition Reactions

The terminal alkyne participates in Huisgen 1,3-dipolar cycloadditions with azides, forming triazole derivatives under copper catalysis .

Polymer Chemistry

Ethyl 2-methylenepent-4-ynoate serves as a monomer in click chemistry-derived polymers. Ring-opening metathesis polymerization (ROMP) with Grubbs catalysts yields polyesters with tunable thermal properties .

Future Directions

Research should prioritize:

  • Catalyst Development: Exploring N-heterocyclic carbenes for asymmetric additions.

  • Pharmaceutical Applications: Screening for bioactivity in kinase inhibition.

  • Green Chemistry: Developing solvent-free catalytic systems .

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